

# Application Notes and Protocols: TCO-PEG6-Acid for Antibody Conjugation

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Compound of Interest		
Compound Name:	TCO-PEG6-acid	
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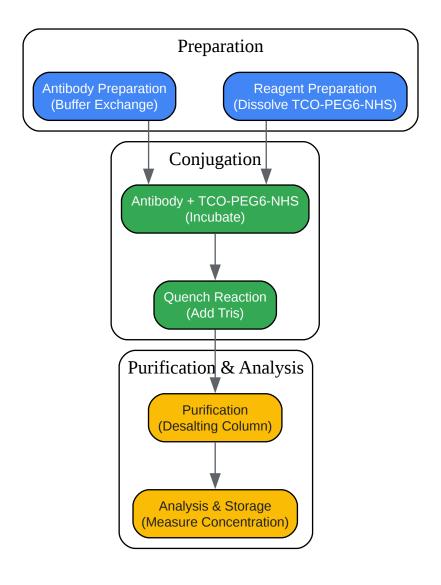
This document provides a detailed protocol for the conjugation of antibodies using **TCO-PEG6-acid**, a heterobifunctional linker. The trans-cyclooctene (TCO) group facilitates rapid and specific bioorthogonal "click" chemistry with tetrazine-labeled molecules, while the carboxylic acid moiety allows for covalent linkage to primary amines on the antibody surface.[1][2][3] The inclusion of a six-unit polyethylene glycol (PEG6) spacer enhances the solubility of the conjugate and minimizes steric hindrance.[2][4]

This protocol focuses on the more direct and common approach of using the N-hydroxysuccinimide (NHS) ester form of **TCO-PEG6-acid** (TCO-PEG6-NHS ester), which readily reacts with primary amines, such as those on lysine residues of an antibody, to form stable amide bonds.[4][5]

## **Overview of the Conjugation Workflow**

The antibody conjugation process involves several key stages: antibody preparation to remove any interfering substances, activation of the antibody with TCO-PEG6-NHS ester, quenching of the reaction, and finally, purification of the antibody-TCO conjugate. The resulting TCO-labeled antibody can then be used in a variety of applications, including targeted drug delivery, cellular imaging, and proteomics.[1][5][6]





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Fig 1. Experimental workflow for antibody conjugation.

### **Quantitative Data Summary**

The efficiency of the conjugation reaction can be influenced by factors such as the molar ratio of the linker to the antibody, reaction time, and pH. The following tables provide representative data for a typical conjugation experiment.

Table 1: Reaction Conditions for Antibody Conjugation



Parameter	Condition	Rationale
Antibody Concentration	2 mg/mL	A common starting concentration for antibody labeling reactions.[7]
Reaction Buffer	0.1 M Sodium Bicarbonate, pH 8.4-8.75	The slightly alkaline pH is optimal for the reaction between NHS esters and primary amines.[7][8]
Molar Excess of TCO-PEG6- NHS Ester	10-fold to 30-fold	A molar excess is required to drive the reaction to completion, but excessive amounts can lead to overlabeling and antibody precipitation.[8]
Reaction Time	1-3 hours	Incubation time can be adjusted to control the degree of labeling.[7][8]
Reaction Temperature	Room Temperature	A convenient and generally effective temperature for the conjugation reaction.[7]
Quenching Reagent	1 M Tris-HCl, pH 8.0	Tris contains a primary amine that quenches any unreacted NHS ester.[7]

Table 2: Expected Experimental Results



Parameter	Expected Value	Method of Measurement
Antibody Recovery	> 85%	UV-Vis Spectroscopy (A280)
Degree of Labeling (DOL)	2-8 TCO molecules per antibody	MALDI-TOF Mass Spectrometry or UV-Vis Spectroscopy (if TCO has a distinct absorbance)
Conjugate Purity	> 95%	SDS-PAGE or Size Exclusion Chromatography (SEC)
TCO Reactivity	> 80%	Reaction with a tetrazine- labeled fluorescent probe followed by fluorescence measurement.

## **Detailed Experimental Protocol**

This protocol is for the conjugation of TCO-PEG6-NHS ester to an antibody containing primary amines.

#### **Materials and Reagents**

- Antibody of interest
- TCO-PEG6-NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer (pH 8.5)
- 1 M Tris-HCl (pH 8.0)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Zeba<sup>™</sup> Spin Desalting Columns (or equivalent)
- Amicon® Ultra Centrifugal Filter Units (or equivalent)



#### **Antibody Preparation**

It is crucial to remove any substances from the antibody solution that contain primary amines, such as Tris, glycine, or BSA, as these will compete with the antibody for reaction with the NHS ester.[7]

- If the antibody is in a buffer containing interfering substances, perform a buffer exchange into 0.1 M Sodium Bicarbonate buffer (pH 8.5). This can be done using a desalting column or by dialysis.
- Adjust the antibody concentration to 2 mg/mL using the same bicarbonate buffer.
- Measure the absorbance at 280 nm to confirm the antibody concentration.

#### **Reagent Preparation**

• Immediately before use, dissolve the TCO-PEG6-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[7] The NHS ester is susceptible to hydrolysis, so it should be used without delay.[5]

#### **Antibody Conjugation**

- Add the desired molar excess of the dissolved TCO-PEG6-NHS ester to the antibody solution. For example, for a 20-fold molar excess, add the appropriate volume of the 10 mg/mL TCO-PEG6-NHS ester solution.
- Gently mix the reaction solution by pipetting up and down. Avoid vigorous vortexing, which can denature the antibody.
- Incubate the reaction for 1-3 hours at room temperature, protected from light. [7][8]

#### Quenching the Reaction

- To stop the conjugation reaction, add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.[7]
- Incubate for 15-30 minutes at room temperature.[7]



### **Purification of the Conjugate**

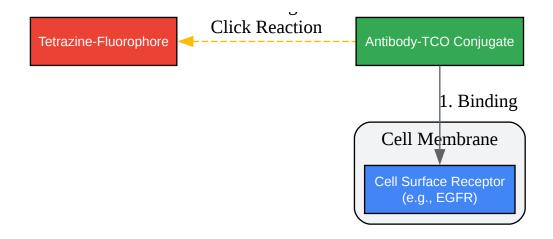
- Remove the unreacted TCO-PEG6 linker and quenching reagent using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS (pH 7.4).[7]
- Follow the manufacturer's instructions for the desalting column.
- If further concentration of the antibody conjugate is needed, use a centrifugal filter unit with a
  molecular weight cutoff appropriate for your antibody (e.g., 30 kDa or 50 kDa).[7]

#### **Storage**

- Measure the final concentration of the TCO-conjugated antibody using a spectrophotometer at 280 nm.
- Store the purified conjugate at 2-8°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

# Application Example: Targeting a Cell Surface Receptor

Antibodies conjugated with TCO can be used for a variety of applications. One common use is to target a cell surface receptor for subsequent labeling with a tetrazine-modified probe. This could be for imaging, targeted drug delivery, or other research applications.



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#### Fig 2. Targeting a cell surface receptor.

In this example, an antibody targeting a receptor like EGFR is first conjugated with TCO. This TCO-labeled antibody is then introduced to cells expressing the receptor. Subsequently, a tetrazine-labeled molecule, such as a fluorescent dye, can be added, which will specifically "click" to the TCO on the antibody, allowing for targeted labeling of the cells.

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